Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.: 299962-45-1
Cat. No.: VC21456616
Molecular Formula: C18H16ClNO4S
Molecular Weight: 377.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 299962-45-1 |
|---|---|
| Molecular Formula | C18H16ClNO4S |
| Molecular Weight | 377.8g/mol |
| IUPAC Name | ethyl 2-[(4-chlorobenzoyl)amino]-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C18H16ClNO4S/c1-2-24-18(23)14-12-4-3-5-13(21)15(12)25-17(14)20-16(22)10-6-8-11(19)9-7-10/h6-9H,2-5H2,1H3,(H,20,22) |
| Standard InChI Key | UGLBRNPCRRKOAN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Identification
Structural Characteristics
Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate belongs to the class of benzothiophene derivatives. The compound features several key structural elements that contribute to its chemical and biological properties. The core benzothiophene ring system serves as the primary scaffold, with a tetrahydro modification and a ketone functionality at the 7-position. The 2-position carries an amino group that is acylated with 4-chlorobenzoyl, while the 3-position is substituted with an ethyl carboxylate group. This arrangement of functional groups creates a molecule with multiple sites for hydrogen bonding and other non-covalent interactions that may be important for its biological activity.
The compound can be represented by the following molecular formula and identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 299962-45-1 |
| Molecular Formula | C₁₈H₁₆ClNO₄S |
| Molecular Weight | 377.8 g/mol |
| IUPAC Name | ethyl 2-[(4-chlorobenzoyl)amino]-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
Chemical Identifiers and Notations
For research and database purposes, the compound is represented by several chemical identifiers. The Standard InChI notation provides a unique string representation of the compound's structure: InChI=1S/C18H16ClNO4S/c1-2-24-18(23)14-12-4-3-5-13(21)15(12)25-17(14)20-16(22)10-6-8-11(19)9-7-10/h6-9H,2-5H2,1H3,(H,20,22). Similarly, the Standard InChIKey (UGLBRNPCRRKOAN-UHFFFAOYSA-N) serves as a condensed digital representation for database indexing.
The Simplified Molecular-Input Line-Entry System (SMILES) notation for the compound is CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)C3=CC=C(C=C3)Cl, which provides another standardized way to represent its structure in chemical databases and software.
Physical and Chemical Properties
Basic Properties
Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a solid compound at room temperature with a molecular weight of 377.8 g/mol. Its physical appearance is consistent with similar benzothiophene derivatives, typically presenting as a crystalline solid. The presence of multiple functional groups, including the carbonyl, ester, and aromatic components, contributes to its specific chemical properties and reactivity profile.
Structural Features and Reactivity
The compound contains several reactive functional groups that are significant for its chemical behavior and potential applications:
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The ethyl ester group (ethyl carboxylate) at position 3 can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
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The amide linkage connecting the benzothiophene core to the 4-chlorophenyl group is relatively stable but can be cleaved under specific conditions.
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The ketone functionality at the 7-position is a potential site for nucleophilic addition reactions.
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The chloro substituent on the phenyl ring can participate in various coupling reactions, particularly palladium-catalyzed cross-couplings.
These structural features make the compound versatile in terms of chemical modifications, which may be valuable for structure-activity relationship studies in pharmaceutical research.
Synthesis Methods
General Synthetic Approaches
The synthesis of Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step synthetic pathways. The general approach often begins with the construction of the benzothiophene core, followed by functionalization at specific positions. Key steps may include:
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Construction of the tetrahydrobenzothiophene scaffold with appropriate functionality at positions 2, 3, and 7.
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Installation of the ethyl carboxylate group at position 3.
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Introduction of an amino group at position 2.
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Acylation of the amino group with 4-chlorobenzoyl chloride to form the amide linkage.
Specific Synthetic Conditions
The final acylation step typically employs catalysts such as triethylamine or pyridine in appropriate solvent systems like dichloromethane. These basic catalysts facilitate the nucleophilic acyl substitution reaction by neutralizing the hydrogen chloride byproduct. The specific reagents and conditions can be adjusted to optimize yield and selectivity, particularly considering the presence of other reactive functional groups in the molecule.
The reaction conditions must be carefully controlled to avoid side reactions, particularly those involving the ester functionality. Purification methods such as recrystallization or column chromatography are commonly employed to obtain the final product with high purity suitable for biological testing or further chemical modifications.
Biological Activities and Applications
Antimicrobial Properties
In addition to pain modulation, the compound has shown promise for antimicrobial applications. The presence of the chlorophenyl group and the carbonyl functionality may contribute to its interaction with microbial targets, potentially disrupting essential cellular processes in pathogenic organisms. Further research is ongoing to characterize the spectrum of antimicrobial activity and to identify the molecular mechanisms underlying these effects.
Structure-Activity Relationships
The biological activities of Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate are likely influenced by its structural features, which enable specific interactions with biological targets. The benzothiophene core provides a rigid scaffold that positions the functional groups in specific spatial orientations, which can be critical for receptor binding or enzyme inhibition.
The chlorophenyl group may engage in hydrophobic interactions or halogen bonding with protein targets, while the carbonyl and ester functionalities can participate in hydrogen bonding interactions. These collective interactions determine the compound's binding affinity and selectivity for specific biological targets, ultimately influencing its therapeutic potential.
Research Progress and Development Status
Current Research Focus
Current research on Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate focuses on optimizing its efficacy and expanding its applications within medicinal chemistry. Scientists are investigating structure-activity relationships by synthesizing analogs with various modifications to the core structure to enhance potency and selectivity for specific biological targets.
The compound's ability to modulate pain pathways is being explored through detailed pharmacological studies, including receptor binding assays and functional tests in cellular and animal models. Similarly, the antimicrobial properties are being characterized against various pathogenic organisms to determine the spectrum of activity and to identify potential applications in infectious disease treatment.
Comparative Studies with Related Compounds
Comparative studies between Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and structurally similar compounds provide valuable insights into the relationship between chemical structure and biological activity. For instance, related compounds such as Ethyl 2-[(4-morpholinylacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CID 1208310) share the same benzothiophene core but differ in the substituent attached to the amino group at position 2 .
These structural variations can significantly impact biological activities, providing clues about the essential pharmacophoric elements required for specific therapeutic effects. Such comparative analyses guide the rational design of improved derivatives with enhanced potency, selectivity, or pharmacokinetic properties.
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